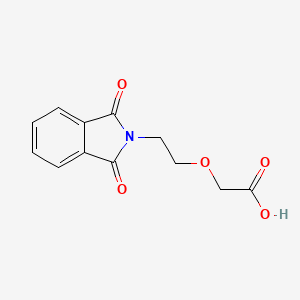

2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid

Description

Properties

IUPAC Name |

2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10(15)7-18-6-5-13-11(16)8-3-1-2-4-9(8)12(13)17/h1-4H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZYUQLIZKTSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373092 | |

| Record name | [2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69676-65-9 | |

| Record name | [2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Reaction Scheme

- The starting compound is 3(2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione .

- The key step involves oxidation to the target acid using NaClO under the catalysis of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) , a stable free radical catalyst.

Reaction Conditions

- The oxidation is performed in an aqueous medium.

- The molar ratio of the starting compound to NaClO and TEMPO is optimized for maximum yield.

- The reaction is monitored by HPLC or TLC to ensure complete conversion.

Environmental Considerations

- This method generates a significant volume of wastewater containing chloride ions, posing environmental challenges.

- Wastewater treatment and disposal strategies must be implemented to mitigate environmental impact.

Alternative Step: Acid Chloride Formation and Condensation

- The acid chloride of 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)acetic acid is prepared conventionally using oxalyl chloride.

- The acid chloride is then reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) to form a condensation product.

- Refluxing this product with ethanol yields an ethyl ester intermediate.

Reaction Parameters for Acid Chloride Formation

| Reagent Molar Ratio | Temperature (°C) | Solvent | Notes |

|---|---|---|---|

| Compound 3 : DMSO : Oxalyl chloride : Triethylamine = 1:1:1.5:2 | -78 to -60 (addition), then room temperature | Aprotic solvents: DCM, DCE, THF, 2-MeTHF, acetonitrile, acetone, MTBE, ethyl acetate | Oxalyl chloride added dropwise at low temperature; reaction monitored by HPLC/TLC |

Synthetic Route Summary (Scheme)

| Step | Reaction Description | Reagents & Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Oxidation of hydroxyethyl isoindoline-1,3-dione | NaClO, TEMPO catalyst, aqueous medium | Efficient but produces chloride wastewater |

| 2 | Acid chloride formation | Oxalyl chloride, triethylamine, aprotic solvent, low temperature (-78 to -60 °C) | Complete conversion confirmed by HPLC/TLC |

| 3 | Condensation with Meldrum's acid | Reflux with ethanol | Forms ethyl ester intermediate |

Analytical and Process Monitoring

- HPLC and TLC are used to monitor reaction progress and confirm complete conversion of starting materials.

- NMR (1H and 13C) and IR spectroscopy are employed for structural confirmation of intermediates and final product.

- Reaction temperature and reagent addition rates are critical for controlling side reactions and maximizing yield.

Comparative Advantages and Challenges

| Preparation Method | Advantages | Challenges |

|---|---|---|

| NaClO/TEMPO oxidation | Economical, straightforward oxidation | Generates chloride-containing wastewater requiring treatment |

| Acid chloride formation + condensation | High purity intermediates, well-established chemistry | Requires low temperature control and inert aprotic solvents |

Summary of Key Research Findings

- The oxidation method using NaClO/TEMPO is recognized for its cost-effectiveness but has environmental drawbacks due to chloride ion waste.

- The acid chloride route allows for further functionalization and is compatible with downstream synthetic steps for complex molecules.

- Selection of aprotic solvents like dichloromethane or tetrahydrofuran is crucial for reaction efficiency and product purity.

- Reaction monitoring via chromatographic methods ensures high conversion and minimizes impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid is a chemical compound with a phthalimide group linked to an ethoxyacetic acid moiety. It is also known by other names, such as 2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]acetic Acid and 2-(2-Phthalimidoethoxy)acetic acid . Its molecular formula is C12H11NO5, and its molecular weight is 249.22 g/mol .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a building block in the synthesis of complex organic molecules.

- Biology It is investigated for its potential as a biochemical probe.

- Medicine It is explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry It is utilized in the production of polymers and other advanced materials.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation The compound can be oxidized to form corresponding carboxylic acids.

- Reduction Reduction reactions can yield alcohol derivatives.

- Substitution Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Shorter-Chain Analogs

Extended Ethoxy Chain Derivatives

Functionalized Derivatives

Key Data Table

Biological Activity

2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound exhibits biological activity through its ability to interact with various enzymes and receptors , modulating their functions. Specifically, it has been shown to inhibit enzymes involved in inflammatory pathways, which suggests a potential for anti-inflammatory effects. The binding affinity of the compound to these targets plays a crucial role in its pharmacological profile.

Therapeutic Applications

Research indicates that this compound may have applications in several areas:

- Anti-inflammatory Activity : The compound's ability to inhibit specific enzymes related to inflammation points towards its potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity by targeting tumor suppressor proteins and pathways associated with cancer cell proliferation .

- Biochemical Probes : It is being investigated as a biochemical probe for studying various biological processes due to its selective binding characteristics.

In Vitro Studies

A series of studies have evaluated the compound's efficacy against various cancer cell lines. For example, it demonstrated significant antiproliferative effects when tested against MDA-MB-231 (breast cancer) and HEPG-2 (liver cancer) cell lines. The IC50 values were comparable to standard chemotherapeutic agents, indicating its potential as a viable anticancer agent .

Case Studies

- Case Study on Anti-inflammatory Effects :

- In a controlled study, the compound was administered to models of acute inflammation. Results showed a marked reduction in inflammatory markers compared to controls, supporting its role as an anti-inflammatory agent.

- Anticancer Activity :

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling phthalimide derivatives with ethoxyacetic acid precursors. Key steps include:

- Nucleophilic substitution : Reacting 1,3-dioxoisoindoline with bromoethoxyacetic acid derivatives under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Ester hydrolysis : Converting intermediate esters to the final carboxylic acid using NaOH or LiOH in aqueous THF .

Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for phthalimide to bromoethoxy reagent) and inert atmospheres to prevent side reactions. Purity (>95%) is confirmed via HPLC or NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O bonds at ~1.21 Å) and torsion angles, confirming the planar phthalimide moiety and flexible ethoxy linker .

- Spectroscopic analysis :

- Computational modeling : DFT calculations (B3LYP/6-311G**) predict HOMO-LUMO gaps (~5.2 eV), indicating moderate reactivity .

Q. What are the stability considerations for this compound under varying storage conditions?

Q. How does this compound interact with common solvents, and what solubility challenges arise?

- High solubility : In polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding with carbonyl/ether groups.

- Limited solubility : In water (<0.1 mg/mL) and nonpolar solvents (hexane, chloroform). Use co-solvents (e.g., DMSO:H₂O 1:4) for biological assays .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (irritation reported in analogs) .

- Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing .

- Spill management : Absorb with inert material (vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can this compound serve as a building block for drug delivery systems?

- Prodrug design : The phthalimide group facilitates conjugation with amine-containing drugs (e.g., anticancer agents) via pH-sensitive linkers.

- Polymer conjugation : Ethoxyacetic acid’s carboxylate enables grafting onto PEG or PLGA for controlled-release formulations .

- In vitro validation : Studies on analogs show sustained release kinetics (e.g., 80% payload release in 48 h at pH 5.5) .

Q. What mechanistic insights exist for its role in organic synthesis?

- Protecting group for amines : The phthalimide moiety is cleaved via hydrazinolysis (NH₂NH₂/EtOH, reflux) to regenerate primary amines .

- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids (yields >75%) leverage the electron-deficient phthalimide ring .

Q. How do structural modifications impact its biological activity?

- Anti-inflammatory derivatives : Substituting the ethoxy chain with thiazolidinone rings enhances COX-2 inhibition (IC₅₀ = 12 µM vs. 45 µM for parent compound) .

- Antimicrobial analogs : Bromination at the phthalimide aromatic ring improves activity against S. aureus (MIC = 8 µg/mL) .

Q. What computational tools aid in predicting its reactivity and interactions?

Q. How can researchers resolve contradictions in toxicity data for this compound?

- Metabolite profiling : LC-MS identifies alkoxyacetic acid metabolites (e.g., 2-hydroxyethoxyacetic acid), which correlate with nephrotoxicity in rodents .

- Species-specific assays : Comparative studies in human hepatocytes (e.g., HepG2) vs. murine models reveal differential CYP450-mediated detoxification pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.